3-(5-Chloropyrazin-2-YL)propan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1196151-42-4 |
|---|---|
Molecular Formula |
C7H10ClN3 |
Molecular Weight |
171.63 g/mol |
IUPAC Name |
3-(5-chloropyrazin-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H10ClN3/c8-7-5-10-6(4-11-7)2-1-3-9/h4-5H,1-3,9H2 |
InChI Key |
KAZNSMSOUAODEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Chloropyrazin 2 Yl Propan 1 Amine
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.comscitepress.orgicj-e.org For 3-(5-Chloropyrazin-2-YL)propan-1-amine, two primary retrosynthetic disconnections are considered logical.
The first key disconnection breaks the C-C bond between the pyrazine (B50134) ring and the propyl side chain. This leads to a 2-substituted-5-chloropyrazine synthon and a three-carbon synthon containing an amino group. The pyrazine synthon could be a halomethyl pyrazine or a pyrazine carboxaldehyde, which would require a Wittig-type reaction or a condensation followed by reduction, respectively.
A second, more common, disconnection strategy involves breaking the C-N bond of the primary amine. This approach suggests that the final step of the synthesis would be the introduction of the amino group. This leads to a precursor molecule such as a 3-(5-chloropyrazin-2-yl)propan-1-ol, which can be converted to the amine via a Mitsunobu reaction or by conversion to a halide followed by nucleophilic substitution with an amine source. Alternatively, a 3-(5-chloropyrazin-2-yl)propanal or a corresponding ketone could be a precursor for reductive amination.
A further disconnection of the 5-chloropyrazine core itself can be envisioned, leading back to acyclic precursors like α-dicarbonyl compounds and α-aminoamides, which can undergo condensation reactions to form the pyrazine ring. beilstein-journals.org
Direct Synthetic Routes for this compound
Direct synthetic routes to this compound focus on the sequential construction of the molecule, starting with the pyrazine core and subsequently adding and modifying the side chain.
Synthesis of the 5-Chloropyrazine Core with Amine Precursors
The synthesis of the 5-chloropyrazine core often begins with commercially available aminopyrazines or pyrazinones. For instance, 2-aminopyrazine (B29847) can be halogenated to introduce the chlorine atom at the 5-position. Another approach involves the condensation of α-aminoamides with α-dicarbonyl compounds, a method pioneered by Reuben G. Jones, which can be adapted to produce substituted hydroxypyrazines that can be subsequently chlorinated. beilstein-journals.org
A key intermediate for introducing the side chain is 5-chloropyrazine-2-carbonitrile. This can be prepared from pyrazine-2-carboxamide through regioselective chlorination followed by dehydration.
Formation of the Propan-1-amine Side Chain (e.g., via reductive amination of pyrazine ketones or nucleophilic addition reactions)
Once the 5-chloropyrazine core is established, the propan-1-amine side chain can be introduced through several methods.
One common strategy is through a Grignard reaction . For example, 2-chloro-5-halopyrazine can react with a Grignard reagent containing a protected aminopropyl group. Subsequent deprotection would yield the desired product.
Another versatile method is the reduction of a nitrile . Starting with 5-chloropyrazine-2-carbonitrile, a three-carbon chain can be introduced via nucleophilic attack of a suitable carbanion at the nitrile carbon, followed by reduction of the resulting ketone and subsequent chemical modifications to introduce the amine. A more direct approach involves the reduction of a 3-(5-chloropyrazin-2-yl)propanenitrile. This nitrile precursor can be synthesized by the reaction of 2-(bromomethyl)-5-chloropyrazine (B3240396) with a cyanide salt. The reduction of the nitrile to the primary amine can be achieved using various reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Reductive amination of a pyrazinyl ketone is another powerful technique. A 1-(5-chloropyrazin-2-yl)propan-1-one precursor could be synthesized via acylation of 5-chloropyrazine. This ketone can then undergo reductive amination with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent like sodium cyanoborohydride to furnish the target amine.
Optimization of Reaction Conditions (e.g., solvent effects, temperature, catalysts, stoichiometry)
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, the type and amount of catalyst, and the stoichiometry of the reactants.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. For instance, in nucleophilic substitution reactions on the pyrazine ring, polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the nucleophile, thus increasing its reactivity. In contrast, for Grignard reactions, ethereal solvents like THF or diethyl ether are essential to stabilize the Grignard reagent.
Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. For example, in the alkylation of pyrazoles, a related class of heterocycles, temperature control is crucial for achieving high yields and selectivity. researchgate.net
Catalysts: The use of catalysts can dramatically improve the efficiency of many synthetic steps. For example, in cross-coupling reactions to form C-C bonds on the pyrazine ring, palladium catalysts are commonly employed. semanticscholar.org The choice of ligand on the palladium catalyst can also have a profound impact on the reaction outcome.
Stoichiometry: The molar ratio of the reactants is another important factor to consider. Using an excess of one reagent can sometimes drive the reaction to completion but can also lead to purification challenges. Careful optimization of the stoichiometry is necessary to achieve a balance between high conversion and ease of product isolation.
The following interactive table provides hypothetical data illustrating the effect of different parameters on the yield of a key reaction step, such as the alkylation of a chloropyrazine derivative.
| Catalyst | Solvent | Temperature (°C) | Stoichiometry (Alkylating Agent:Pyrazine) | Yield (%) |
| Pd(PPh₃)₄ | Toluene | 80 | 1.2 : 1 | 65 |
| Pd(dppf)Cl₂ | Dioxane | 100 | 1.5 : 1 | 85 |
| NiCl₂(dppp) | THF | 60 | 1.1 : 1 | 72 |
| Pd(PPh₃)₄ | Dioxane | 100 | 1.2 : 1 | 78 |
| Pd(dppf)Cl₂ | Toluene | 80 | 1.5 : 1 | 80 |
Alternative and Emerging Synthetic Strategies
In line with the growing emphasis on sustainable chemistry, alternative and emerging synthetic strategies are being developed to minimize the environmental impact of chemical processes.
Green Chemistry Approaches (e.g., biocatalysis, continuous flow synthesis, solvent-free reactions)
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. nih.govacs.org For the synthesis of pyrazine derivatives, biocatalytic methods are being explored. For instance, transaminases can be used for the asymmetric synthesis of chiral amines, which could be relevant for producing enantiomerically pure analogs of the target compound. acs.org Lipases have also been employed in the synthesis of pyrazinamide (B1679903) derivatives, demonstrating the potential of biocatalysis in pyrazine chemistry. nih.govrsc.org
Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering benefits such as improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgresearchgate.net The synthesis of heterocyclic compounds, including pyrazines and pyrazoles, has been successfully demonstrated using continuous flow systems. nih.govrsc.orgrsc.orgresearchgate.netmdpi.com This approach allows for precise control over reaction parameters, leading to higher yields and purities. For the synthesis of this compound, a multi-step continuous flow process could be designed to telescope several reaction steps, thereby reducing reaction time and waste.
Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water is a key principle of green chemistry. tandfonline.comtandfonline.com For pyrazine synthesis, solvent-free methods have been reported, often utilizing microwave irradiation to accelerate the reaction. tandfonline.com These approaches not only reduce the environmental footprint but can also simplify the work-up procedure.
The following table summarizes some green chemistry approaches and their potential application in the synthesis of the target compound.
| Green Chemistry Approach | Potential Application in Synthesis | Advantages |
| Biocatalysis (e.g., Transaminase) | Asymmetric synthesis of chiral amine precursor | High enantioselectivity, mild conditions |
| Continuous Flow Synthesis | Multi-step synthesis of the target compound | Improved safety, scalability, and control |
| Solvent-Free Reaction | Condensation step to form the pyrazine core | Reduced waste, simplified work-up |
Transition Metal-Catalyzed Coupling Reactions for Pyrazine Functionalization
The construction of carbon-carbon bonds on the electron-deficient pyrazine ring is effectively achieved through transition metal-catalyzed cross-coupling reactions. acs.orgrsc.org Palladium-catalyzed methods are particularly prominent in the functionalization of halopyrazines, offering versatile and efficient pathways to a wide range of derivatives. rsc.org Key reactions applicable to the synthesis of alkylamine-substituted pyrazines include the Sonogashira, Heck, and Suzuki-Miyaura couplings. rsc.orgmdpi.com
The synthesis of this compound can be envisioned starting from a dihalopyrazine, such as 2,5-dichloropyrazine (B10626). A selective cross-coupling reaction at one of the chloro positions can introduce the required three-carbon side chain.
Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for this transformation. wikipedia.orgorganic-chemistry.org A plausible route involves the coupling of 2,5-dichloropyrazine with a protected propargylamine, such as N-Boc-propargylamine. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The resulting alkynylpyrazine intermediate can then be hydrogenated to yield the saturated propyl chain, followed by deprotection of the amine to afford the final product. The difference in reactivity between the chlorine atoms on the pyrazine ring may allow for selective mono-coupling. wikipedia.org
Heck Reaction: The Heck reaction provides another viable pathway, involving the palladium-catalyzed coupling of an alkene with an aryl halide. organic-chemistry.org In this approach, 2,5-dichloropyrazine could be reacted with a protected allylamine. The use of free allylamines can be challenging due to potential side reactions, but methods have been developed to address this. rsc.org The resulting unsaturated side chain is then reduced to the corresponding propyl group. The Heck reaction is noted for its good functional group tolerance and often proceeds with high stereoselectivity. organic-chemistry.org
Suzuki-Miyaura Coupling: While widely used for aryl-aryl bond formation, the Suzuki-Miyaura coupling can also be adapted for creating alkyl chains. mdpi.com This would involve coupling the chloropyrazine with an organoboron reagent, such as 3-(Boc-amino)propyl-boronic acid or its ester. The Suzuki-Miyaura reaction is favored in industrial settings due to the stability and low toxicity of the boronic acid reagents. rsc.orgmdpi.com
The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions to achieve high yields and selectivity, minimizing side products like homocoupling. mdpi.comresearchgate.net
| Coupling Reaction | Reactants | Catalyst System | Key Features |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Amine base | Forms a C(sp²)-C(sp) bond; mild reaction conditions. wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Base | Forms a C(sp²)-C(sp²) bond; tolerant of various functional groups. organic-chemistry.org |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Palladium catalyst, Base | Wide availability of stable boronic acids; low toxicity of byproducts. mdpi.com |
Stereoselective Synthesis of Chiral Analogues (if applicable)
The target compound, this compound, is achiral as it does not possess a stereocenter. However, chiral analogues could be designed by introducing a substituent on the propan-1-amine side chain, for example, at the α- or β-position to the amine group. The synthesis of such enantiopure compounds would require stereoselective methods.
While specific literature on the asymmetric synthesis of chiral analogues of this compound is not available, general principles of asymmetric catalysis can be applied. frontiersin.org Established strategies for creating chiral amines include:
Asymmetric Reduction: A common approach involves the asymmetric reduction of a prochiral ketone or imine precursor. For instance, a pyrazinyl ketone could be reduced using a chiral catalyst system, such as a Noyori-type ruthenium-chiral diamine-diphosphine complex, to yield a chiral alcohol. This alcohol can then be converted to the corresponding amine with retention or inversion of configuration. Alternatively, a pre-formed imine could be asymmetrically hydrogenated or reduced with a chiral hydride source. mdpi.com
Addition to Chiral Imines: Organometallic reagents can be added to chiral imines derived from the condensation of a pyrazine aldehyde with a chiral amine auxiliary (e.g., (S)-phenylglycinol). researchgate.net The chiral auxiliary directs the nucleophilic addition to one face of the imine, establishing the new stereocenter. Subsequent removal of the auxiliary reveals the chiral primary amine. researchgate.net
Catalytic Asymmetric Alkylation: Direct asymmetric alkylation of enolates or their equivalents with a pyrazinylmethyl halide using a chiral phase-transfer catalyst could establish a stereocenter on the side chain.
These methodologies represent a toolbox that could be adapted for the synthesis of specific, optically active analogues of the target compound for further investigation. mdpi.com
Scalability and Process Development for Research-Scale Production
Transitioning a synthetic route from a laboratory-scale discovery phase to a robust research-scale production (grams to kilograms) requires careful process development and optimization. For the synthesis of this compound via transition metal-catalyzed coupling, several key parameters must be addressed to ensure safety, reproducibility, efficiency, and purity. rsc.org
Catalyst System Optimization: A primary concern for scale-up is the cost and efficiency of the palladium catalyst and associated ligands. researchgate.net Process development aims to minimize catalyst loading (often expressed in mol%) without compromising reaction time and yield. mdpi.com Screening different ligands and palladium precursors is essential to find a system that is not only highly active but also stable under process conditions. researchgate.net
Reaction Parameters:
Solvent Selection: Solvents must be chosen based on reaction performance, safety, environmental impact, and ease of removal. For example, while solvents like DMF might be effective, alternatives with better safety profiles are often sought for larger scale work. researchgate.net
Temperature and Concentration: Precise control of the reaction temperature is critical to minimize side-product formation. The reaction concentration must be optimized to balance reaction rate with processability (e.g., stirring, heat transfer).
Reagent Stoichiometry and Addition: The order and rate of reagent addition can significantly impact the reaction outcome and impurity profile.
Work-up and Purification: Developing a scalable purification strategy is crucial. This involves moving away from chromatography where possible, in favor of crystallization or extraction. A significant challenge in processes using palladium catalysts is the removal of residual metal from the final product to very low levels (ppm). researchgate.net This often requires treatment with specific scavengers (e.g., activated carbon, functionalized silica (B1680970) gels, or reagents like NaHSO₃) followed by filtration. researchgate.net
Continuous Flow Synthesis: For larger research-scale or manufacturing, continuous flow reactors offer advantages over traditional batch processing. researchgate.net They allow for better control over reaction parameters, improved heat transfer, and enhanced safety, as only a small amount of material is reacting at any given time. This technology can facilitate scalability without extensive re-optimization. mdpi.comresearchgate.net
| Parameter | Research-Scale Consideration | Objective |
| Catalyst Loading | Reduce from lab-scale (e.g., 1-5 mol%) to <0.5 mol% if possible. mdpi.commdpi.com | Minimize cost, reduce metal contamination. |
| Ligand Selection | Choose robust, commercially available, and air-stable ligands. | Ensure reproducibility and process safety. |
| Solvent | Select for safety, ease of removal, and environmental profile. | Improve process efficiency and sustainability. |
| Temperature Control | Maintain a consistent and optimized temperature profile. | Minimize byproduct formation and ensure batch-to-batch consistency. |
| Purification | Develop a crystallization-based purification method. | Avoid costly and time-consuming chromatography. |
| Metal Removal | Implement a validated scavenging protocol. | Meet purity specifications (typically <100 ppm Pd). researchgate.net |
Derivatization and Structural Modification Strategies of 3 5 Chloropyrazin 2 Yl Propan 1 Amine
Functionalization of the Primary Amine Moiety
The primary amine group in 3-(5-chloropyrazin-2-yl)propan-1-amine serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amide Bond Formations and Urea (B33335)/Thiocarbamide Syntheses
Amide bond formation is a cornerstone of synthetic chemistry, and the primary amine of the title compound readily participates in such reactions. acsgcipr.org Coupling with carboxylic acids, typically activated with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBT), yields the corresponding amides. mdpi.comnih.gov For instance, the coupling of electron-deficient aminopyrazines with various aryl and heteroaryl carboxylic acids has been efficiently achieved using methanesulfonyl chloride and N-methylimidazole to activate the acid, resulting in moderate to excellent yields of the pyrazine (B50134) carboxamides. researchgate.net
The synthesis of urea and thiourea (B124793) derivatives represents another important functionalization pathway. nih.gov These moieties are known to act as potent hydrogen bond donors, which can be critical for molecular recognition and biological activity. uea.ac.uk The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to these derivatives. researchgate.netnih.gov This approach allows for the introduction of a wide array of substituents, depending on the choice of the isocyanate or isothiocyanate reagent.
Table 1: Examples of Amide Bond and Urea/Thiourea Formation Reactions This table is generated based on typical reaction conditions found in the literature for similar substrates.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|
| Amide Formation | Carboxylic Acid, EDCI, HOBT, THF, 37°C | N-(3-(5-chloropyrazin-2-yl)propyl)amide | 50-80 |
| Amide Formation (CDI) | Carboxylic Acid, CDI, DMSO, MW (120°C) | N-(3-(5-chloropyrazin-2-yl)propyl)amide | Variable |
| Urea Formation | Isocyanate, Aprotic Solvent (e.g., THF), rt | 1-(3-(5-chloropyrazin-2-yl)propyl)-3-substituted urea | Good to Excellent |
| Thiocarbamide (Thiourea) Formation | Isothiocyanate, Aprotic Solvent (e.g., THF), rt | 1-(3-(5-chloropyrazin-2-yl)propyl)-3-substituted thiourea | Good to Excellent |
Alkylation, Acylation, and Sulfonylation Reactions
Alkylation of the primary amine can introduce alkyl groups, which can influence the compound's lipophilicity and steric profile. Acylation with acyl chlorides or anhydrides is another common transformation, leading to the formation of amides under basic conditions.
Sulfonylation, the reaction of the primary amine with a sulfonyl chloride in the presence of a base, yields sulfonamides. rsc.orgcbijournal.comresearchgate.net This functional group is a key component in many therapeutic agents due to its ability to participate in hydrogen bonding and its metabolic stability. cbijournal.com The reaction is typically carried out with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.comresearchgate.net Microwave-assisted, solvent-free, and catalyst-free conditions have also been developed for the efficient synthesis of sulfonamides from amines and sulfonyl chlorides. rsc.org
Cyclization Reactions Involving the Amine (e.g., forming fused heterocyclic systems)
The aminopropyl side chain provides an opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. Depending on the reaction partner and conditions, various ring systems can be constructed. For instance, acid-catalyzed cyclization of amino-substituted heterocycles with carbonyl compounds can lead to the formation of fused ring systems. The primary amine can act as a nucleophile to initiate ring closure onto an electrophilic center within the same molecule or in a reaction partner that becomes incorporated into the new ring. Such strategies are pivotal in building complex, polycyclic scaffolds from relatively simple starting materials. organic-chemistry.orgresearchgate.net
Modifications on the Chloropyrazine Ring
The chloropyrazine ring is an electron-deficient aromatic system, which makes it susceptible to specific types of transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom on the pyrazine ring is a good leaving group and can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.comchadsprep.com The electron-withdrawing nature of the pyrazine nitrogen atoms activates the ring for nucleophilic attack. wikipedia.org This reaction is a powerful tool for introducing a variety of functional groups at this position.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction of chloropyrazines with amines can proceed under thermal or microwave conditions to yield aminopyrazines. researchgate.net Similarly, treatment with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group. rsc.org The reactivity of the chloropyrazine can be influenced by the presence of other substituents on the ring.
Table 2: Nucleophilic Aromatic Substitution on Chloropyrazines This table is generated based on typical reaction conditions found in the literature for similar substrates.
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Amine (R-NH2) | Heat or Microwave, optional base (e.g., K2CO3) | 5-Amino-2-(3-aminopropyl)pyrazine derivative |
| Alkoxide (R-O-) | Corresponding alcohol, NaH or other strong base | 5-Alkoxy-2-(3-aminopropyl)pyrazine derivative |
| Thiolate (R-S-) | Thiol, base (e.g., NaH) | 5-Thioether-2-(3-aminopropyl)pyrazine derivative |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The chlorine atom on the pyrazine ring of this compound can serve as a handle for these powerful C-C and C-N bond-forming reactions.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the chloropyrazine and an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com This reaction is tolerant of a wide range of functional groups and is extensively used to synthesize biaryl and heteroaryl-aryl structures. rsc.org Various palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.netnih.gov
The Sonogashira coupling reaction involves the coupling of the chloropyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is an efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of the chloropyrazine with a wide variety of primary and secondary amines, providing a versatile route to substituted aminopyrazines. acsgcipr.orgyoutube.com This method is often complementary to classical nucleophilic aromatic substitution, particularly for less reactive amines.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Chloropyrazines This table is generated based on typical reaction conditions found in the literature for similar substrates.
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh3)4 or Pd(dppf)Cl2 | Na2CO3, K2CO3, or Cs2CO3 | 5-Aryl/Heteroaryl-2-(3-aminopropyl)pyrazine |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | Et3N, piperidine | 5-Alkynyl-2-(3-aminopropyl)pyrazine |
| Buchwald-Hartwig | Primary or Secondary Amine | Pd2(dba)3, BINAP or Xantphos | NaOtBu, Cs2CO3 | 5-Amino-2-(3-aminopropyl)pyrazine derivative |
Regioselective Functionalization of Unsubstituted Pyrazine Positions
The pyrazine ring in this compound has two unsubstituted carbon atoms at the C-3 and C-6 positions, which are susceptible to functionalization. The electronic nature of the pyrazine ring, characterized by its electron deficiency, makes it less reactive towards classical electrophilic aromatic substitution. However, several modern synthetic methodologies can be employed for its regioselective derivatization.
One of the most powerful techniques for the functionalization of electron-deficient heterocycles is directed ortho-metalation (DoM) . cmu.edunih.govresearchgate.netresearchgate.netbaranlab.org In this strategy, a directing metalation group (DMG) guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with a variety of electrophiles. For this compound, the primary amine of the propan-1-amine side chain would first need to be protected, for instance as a tert-butoxycarbonyl (Boc) derivative, to prevent interference with the strong base. The protected amine can then potentially act as a DMG, directing metalation to the C-3 position.
Palladium-catalyzed cross-coupling reactions represent another versatile approach for the functionalization of the pyrazine core. nih.govchemrxiv.orgchemrxiv.orgnih.govnagoya-u.ac.jp These reactions, such as the Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds at the unsubstituted positions. This typically requires prior halogenation of the C-3 or C-6 positions. However, recent advancements in C-H activation/functionalization offer a more direct route. Palladium-catalyzed direct arylation, for example, can be employed to introduce aryl or heteroaryl moieties at the C-3 or C-6 positions, guided by the electronic properties of the pyrazine ring and the substituents.
The table below summarizes potential regioselective functionalization reactions at the C-3 position of a protected derivative of this compound.
| Reaction Type | Reagents and Conditions | Product Structure |
| Directed Lithiation-Alkylation | 1. s-BuLi, TMEDA, THF, -78 °C; 2. R-X | |
| Directed Lithiation-Silylation | 1. s-BuLi, TMEDA, THF, -78 °C; 2. R3SiCl | |
| Suzuki Coupling (after bromination) | Ar-B(OH)2, Pd(PPh3)4, Na2CO3, Toluene/H2O, reflux | |
| Buchwald-Hartwig Amination (after bromination) | R2NH, Pd2(dba)3, BINAP, NaOtBu, Toluene, reflux |
Note: The aminopropyl side chain is assumed to be appropriately protected (e.g., with a Boc group).
Synthetic Accessibility of Complex Derivatives for Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationships of this compound necessitates the synthesis of a diverse library of analogues with modifications at various positions of the molecule. The synthetic strategies discussed above provide access to a wide range of derivatives.
For SAR studies, systematic modifications can be introduced at three key positions:
The unsubstituted C-3 and C-6 positions of the pyrazine ring: As detailed in the previous section, these positions can be functionalized with a variety of groups, including alkyl, aryl, heteroaryl, and amino moieties, through directed metalation and cross-coupling reactions.
The chloro group at the C-5 position: The chlorine atom can be substituted with other functional groups via nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrazine ring facilitates these reactions. For instance, treatment with various amines, thiols, or alkoxides can lead to the corresponding 5-substituted derivatives.
The primary amine of the propan-1-amine side chain: The amine group can be readily derivatized to form amides, sulfonamides, ureas, and carbamates, or it can be alkylated to secondary and tertiary amines.
The following table illustrates the synthetic accessibility of complex derivatives for SAR studies, showcasing the diversity of compounds that can be generated from this compound.
| Position of Modification | Synthetic Strategy | Example of Derivative Class |
| C-3 Position | Directed ortho-metalation followed by electrophilic quench | 3-Aryl-5-chloro-2-(3-aminopropyl)pyrazines |
| C-5 Position | Nucleophilic Aromatic Substitution (SNAr) | 5-(Arylamino)-2-(3-aminopropyl)pyrazines |
| Propan-1-amine | Acylation | N-(3-(5-chloropyrazin-2-yl)propyl)amides |
| Propan-1-amine | Reductive Amination | N-Alkyl-3-(5-chloropyrazin-2-yl)propan-1-amines |
The systematic synthesis and biological evaluation of these derivatives would provide valuable insights into the pharmacophore of this class of compounds, guiding the design of more potent and selective drug candidates.
Mechanistic Investigations and Preclinical Biological Interactions of 3 5 Chloropyrazin 2 Yl Propan 1 Amine and Its Derivatives
Exploration as a Molecular Scaffold in Ligand Design Research
The 3-(5-chloropyrazin-2-yl)propan-1-amine structure serves as a valuable molecular scaffold in ligand design, a concept central to modern drug discovery. researchgate.net Its utility stems from the pyrazine (B50134) core, a nitrogen-containing heterocycle that can be readily modified to create libraries of compounds with diverse biological activities. mdpi.com The process of molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, frequently employs pyrazine and its analogs to design novel drug candidates. mdpi.comresearchgate.net
Researchers have successfully used the chloropyrazine scaffold to develop derivatives with a range of therapeutic potentials, including antimicrobial, antiproliferative, and antiviral agents. mdpi.comresearchgate.net For example, the chloropyrazine moiety has been tethered to other heterocyclic systems like pyrimidine (B1678525) and 1,5-benzothiazepine (B1259763) to explore structure-activity relationships (SAR). mdpi.comresearchgate.net In one such study, replacing a 1,5-benzothiazepine ring with a pyrimidine scaffold on a chloropyrazine-based molecule led to an improvement in antiproliferative activity, demonstrating the scaffold's tunability. mdpi.comresearchgate.net
Furthermore, the structural features of the chloropyrazine scaffold—such as the position of the chlorine atom and the propan-1-amine side chain—provide key points for chemical modification. These modifications allow for the optimization of ligand-protein interactions, which is crucial for enhancing potency and selectivity for a specific biological target. nih.govnih.gov The development of benzo nih.govmdpi.comimidazo[1,2-a]pyrazin-1-amine derivatives as antagonists for the adenosine (B11128) A2A receptor highlights how this core scaffold can be elaborated into complex heterocyclic systems to achieve high binding affinity. researchgate.net
In Vitro Biochemical and Cellular Pathway Modulation Studies
Derivatives built upon the chloropyrazine scaffold have demonstrated significant inhibitory activity against various enzymes critical to disease pathways.
Kinase Inhibition : Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways, has been a target for inhibitors based on an 8-amino-imidazo[1,5-a]pyrazine scaffold, which is structurally related to chloropyrazine derivatives. nih.gov These compounds function as reversible, noncovalent inhibitors. For instance, a derivative with a 3-fluoro substitution on a central phenyl ring was found to be approximately 10 times more potent than its 2-fluoro substituted analog. nih.gov Similarly, inhibitors of checkpoint kinase 1 (CHK1), an enzyme involved in DNA damage response, have been developed from 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. nih.gov These compounds have shown potent and selective CHK1 inhibition, which is a promising strategy for cancer therapy. nih.gov
EGFR/BRAF Pathway Inhibition : In the realm of oncology, derivatives of 5-chloro-indole-2-carboxylate, which share a halogenated heterocyclic theme, have been investigated as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFRT790M) and BRAFV600E pathways. nih.gov One m-piperidinyl derivative displayed an IC₅₀ value of 68 nM against EGFR, which was 1.2-fold more potent than the reference drug erlotinib. nih.gov
Other Enzymes : The antimycobacterial activity of certain pyrazinamide (B1679903) derivatives has been linked to the inhibition of mycobacterial enoyl-ACP reductase (InhA), an essential enzyme in fatty acid biosynthesis. mdpi.comnih.gov Molecular docking studies suggest that these compounds fit into the active site and share common binding interactions with known InhA inhibitors. mdpi.com
| Compound Class | Target Enzyme | IC₅₀ / MIC | Reference |
| Imidazo[1,5-a]pyrazines | Bruton's Tyrosine Kinase (BTK) | Varies by substitution | nih.gov |
| Pyrazine-2-carbonitriles | Checkpoint Kinase 1 (CHK1) | Potent, specific values in text | nih.gov |
| 5-Chloro-indole-2-carboxylates | EGFRT790M | 68 nM - 89 nM | nih.gov |
| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis InhA | 6 µM - 42 µM | mdpi.comnih.gov |
The structural framework of this compound derivatives makes them suitable candidates for targeting various cell surface and intracellular receptors.
Serotonin (5-HT) Receptors : The 5-HT5A receptor, implicated in conditions like depression and anxiety, has been a target for ligands featuring scaffolds similar to chloropyrazine. nih.gov Docking studies have identified key interactions necessary for high-affinity binding. nih.gov Other research has focused on designing ligands for the 5-HT1A receptor by linking a 2-methoxyphenyl-piperazine moiety to various amine structures, achieving high binding affinities with Ki values as low as 1.2 nM. mdpi.com
Adenosine and Sigma Receptors : Novel benzo nih.govmdpi.comimidazo[1,2-a]pyrazin-1-amine derivatives have been developed as potent antagonists of the adenosine A2A receptor, with IC₅₀ values ranging from 9 to 300 nM. researchgate.net This receptor is a promising target for cancer immunotherapy. Additionally, certain polyfunctionalized pyridines have shown high affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are targets for neurological disorders. One derivative exhibited a Ki of 1.45 nM for the σ1 receptor. researchgate.net
Dopamine (B1211576) Receptors : In the pursuit of new antipsychotic agents, 2-(3-aminopropyl)benzopyrans have been synthesized and evaluated for their affinity to dopamine D2 and D3 receptors, showing displacement of radioligands in the submicromolar range. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Kᵢ / IC₅₀) | Reference |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) derivatives | 5-HT1A | 1.2 nM - 21.3 nM | mdpi.com |
| Benzo nih.govmdpi.comimidazo[1,2-a]pyrazin-1-amines | Adenosine A2A | 9 nM - 300 nM | researchgate.net |
| Polyfunctionalized Pyridines | Sigma-1 (σ1R) | 1.45 nM | researchgate.net |
| 2-(3-aminopropyl)benzopyrans | Dopamine D2/D3 | Submicromolar range | nih.gov |
Molecular docking and structural biology studies have provided insights into how these compounds bind to their protein targets. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.
Hydrogen Bonding : For BTK inhibitors, a key interaction involves a bidentate hydrogen bond between the 2-amino-pyridine moiety of the ligand and the side chain of Serine 538 and the amide nitrogen of Aspartate 539 in the enzyme's active site. nih.gov In adenosine A2A receptor antagonists, hydrogen-bond interactions with Asparagine 358 and Glutamate 178 are crucial for binding. researchgate.net
Hydrophobic and π-π Interactions : The binding of ligands to the 5-HT5A receptor often involves contacts with hydrophobic residues such as Valine, Cysteine, and Phenylalanine. nih.gov Specifically, π-π contacts with a phenylalanine cluster (F6x51 and F6x52) are observed. nih.gov Similarly, the triheterocyclic core of benzo nih.govmdpi.comimidazo[1,2-a]pyrazin-1-amine establishes a π-π stacking interaction with Phenylalanine 177 of the A2A receptor. researchgate.net In the case of PIKfyve inhibitors, molecular docking revealed that 1,3,5-triazine (B166579) derivatives bind to the active site through a combination of hydrogen bonds and hydrophobic interactions, with calculated binding energies of -11.2 to -11.4 kcal/mol. researchgate.net
Preclinical In Vitro Biological Activity Evaluation
Derivatives of the chloropyrazine scaffold have been evaluated in a variety of cell-based assays, demonstrating a broad spectrum of biological activities.
Antiproliferative Activity : Chloropyrazine-tethered pyrimidine hybrids have shown potent antiproliferative activity. One compound containing a 2"-pyridinyl ring was particularly effective against the DU-145 prostate cancer cell line, with an IC₅₀ value of 5 ± 1 µg/mL. mdpi.comresearchgate.net These compounds were also found to be more selective for cancer cells over normal human liver cells (LO2). researchgate.net A series of 1,3,5-triazine Schiff base derivatives also exhibited significant antiproliferative activity against MCF-7 and HCT-116 cancer cell lines, with some compounds showing IC₅₀ values as low as 3.29 µM. mdpi.com Piperazine-substituted pyranopyridines showed pronounced activity against the K562 leukemia cell line, with an IC₅₀ of 0.5 ± 0.1 μM. mdpi.com
Antiviral Activity : The search for broad-spectrum antiviral agents has led to the synthesis of benzo-heterocyclic amine derivatives. nih.gov Certain compounds showed potent activity against both RNA viruses (Influenza A, HCV, Coxsackie B3) and DNA viruses (HBV) at low micromolar concentrations. nih.gov Additionally, 1,3,5-triazine derivatives have been evaluated for activity against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV), with some showing excellent antiviral effects and high selectivity indices. researchgate.net
Antimicrobial Mechanisms : The antimicrobial potential of chloropyrazine derivatives has been extensively studied. mdpi.comresearchgate.net A chloropyrazine-tethered pyrimidine hybrid containing a 2",4"-dichlorophenyl ring showed the most potent antibacterial and antifungal activities, with a Minimum Inhibitory Concentration (MIC) of 45.37 µM. researchgate.net Other derivatives with electron-withdrawing groups also exhibited potent antibacterial activity, with MICs ranging from 48.67 to 53.03 µM, surpassing the reference drug ciprofloxacin (B1669076) in potency. mdpi.com However, in some studies, derivatives of 3-chloropyrazine-2-carboxamide (B1267238) only showed moderate activity against Enterococcus faecalis and Staphylococcus aureus and no significant antifungal activity. mdpi.comnih.gov
| Activity Type | Compound Class | Cell Line / Organism | Potency (IC₅₀ / MIC) | Reference |
| Antiproliferative | Chloropyrazine-pyrimidine hybrids | DU-145 (Prostate) | 5 ± 1 µg/mL | mdpi.comresearchgate.net |
| Antiproliferative | 1,3,5-Triazine Schiff bases | MCF-7 (Breast) | 3.29 µM | mdpi.com |
| Antiproliferative | Piperazine-pyranopyridines | K562 (Leukemia) | 0.5 µM | mdpi.com |
| Antiviral | Benzo-heterocyclic amines | Influenza A, HCV, Cox B3, HBV | 0.71 µM - 34.87 µM | nih.gov |
| Antibacterial | Chloropyrazine-pyrimidine hybrids | Various bacteria | 45.37 µM | researchgate.net |
| Antimycobacterial | 3-Benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | 6 µM | mdpi.comnih.gov |
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
While extensive clinical data is outside the scope of this review, preclinical in vitro and in silico ADME studies are crucial for predicting the drug-likeness of new chemical entities. For derivatives of scaffolds related to this compound, several key pharmacokinetic properties have been predicted.
Pharmacokinetic Predictions : In silico ADME analysis of certain 5-chloro-indole-2-carboxylate derivatives suggested a good safety and pharmacokinetic profile. nih.gov Similarly, studies on 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one derivatives predicted good oral bioavailability and the ability for most compounds to cross the blood-brain barrier. researchgate.net However, these analyses also indicated that the compounds might be substrates for the P-gp efflux protein, which could limit their concentration in the central nervous system. researchgate.net
Oral Bioavailability : The development of orally bioavailable CHK1 inhibitors from a pyrazine-2-carbonitrile series underscores the importance of optimizing ADME properties early in the drug discovery process. nih.gov Efficient in vivo pharmacokinetic assessment in these studies helped identify compounds with prolonged exposure after oral administration. nih.gov
These preclinical evaluations are essential for guiding the selection and optimization of lead compounds, ensuring that molecules with promising biological activity also possess the necessary physicochemical properties to be viable drug candidates.
Computational and Theoretical Chemical Studies of 3 5 Chloropyrazin 2 Yl Propan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of a molecule. These methods are employed to understand the electronic landscape and reactivity of 3-(5-Chloropyrazin-2-YL)propan-1-amine.
The electronic structure of a molecule is fundamentally linked to its stability and reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For pyrazine (B50134) and its derivatives, the HOMO and LUMO are crucial in understanding their electronic transitions and charge transfer properties. In the case of this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely involving the pyrazine ring and the lone pair of the nitrogen atom in the amine group. The LUMO, conversely, would be distributed over the electron-deficient areas, influenced by the electron-withdrawing chloro group and the pyrazine ring itself.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
This table presents hypothetical yet representative data for a substituted chloropyrazine derivative based on typical values found in computational chemistry literature for similar structures, as specific experimental or calculated values for this compound are not available.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation. Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green regions denote neutral potential. wolfram.comresearchgate.net
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the chlorine atom due to their high electronegativity and the presence of lone pairs of electrons. The amine group at the end of the propane (B168953) chain would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amine group and the pyrazine ring would be characterized by positive potential (blue), making them potential sites for nucleophilic interaction. This detailed charge distribution map is instrumental in understanding intermolecular interactions, particularly in the context of biological systems. researchgate.net
The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. The flexibility of the propan-1-amine side chain allows for multiple conformers. Computational methods can be used to rotate the rotatable bonds systematically and calculate the potential energy of each resulting conformation.
Energy minimization is then performed to identify the global and local energy minima on the potential energy surface. The conformer with the lowest energy is the most stable and, therefore, the most likely to be biologically active. Understanding the preferred conformation is a prerequisite for meaningful molecular docking and dynamics studies.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful techniques to study the interaction of a small molecule with a biological target, providing insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Pyrazine derivatives have been investigated as inhibitors for various biological targets, including kinases and dihydrofolate reductase. researchgate.net
In a typical molecular docking study of this compound, the molecule would be docked into the active site of a relevant biological target. The docking algorithm would explore various binding poses and score them based on a scoring function that estimates the binding affinity. The results would reveal the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For instance, the nitrogen atoms of the pyrazine ring and the amine group could act as hydrogen bond acceptors, while the NH2 group could serve as a hydrogen bond donor. The chloropyrazine ring can also participate in π-π stacking interactions with aromatic residues in the active site.
The table below illustrates a hypothetical docking result for this compound with a generic protein kinase, a common target for pyrazine-containing compounds.
| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase (generic) | -8.2 | LEU83, LYS20, GLU65, PHE145 |
This table presents hypothetical docking data to exemplify the output of such a study. The values and residues are representative and not from a specific study on this compound.
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. dntb.gov.uanih.gov An MD simulation of the this compound-protein complex, obtained from docking, would provide valuable information about the stability of the binding pose and the conformational changes in both the ligand and the receptor upon binding.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. These models are instrumental in optimizing lead compounds and designing new molecules with enhanced efficacy or desired properties. In the absence of experimental biological data for this compound, a QSPR study can be conceptualized to explore how structural modifications to this scaffold influence a key physicochemical property, such as lipophilicity (expressed as Log P).
Lipophilicity is a critical parameter in drug design, affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A hypothetical QSPR model can be constructed by introducing systematic modifications to the parent molecule and calculating the corresponding changes in the predicted Log P (cLogP). By analyzing these relationships, researchers can predict the lipophilicity of novel, unsynthesized derivatives.
Consider a focused library of derivatives based on the this compound core. Modifications could include substitution at the amine, alteration of the propyl linker, or substitution of the chloro group on the pyrazine ring. The goal is to build a predictive model that links these structural descriptors to the calculated Log P.
For instance, a theoretical study might involve generating a set of virtual derivatives and calculating their cLogP values using established algorithms. The resulting data can be tabulated to illustrate the structure-property relationship.
Table 1: Hypothetical QSPR Data for Derivatives of this compound
| Compound Name | Modification from Parent Structure | Predicted Log P |
|---|---|---|
| This compound (Parent) | N/A | 1.45 |
| 3-(5-Fluoropyrazin-2-yl)propan-1-amine | Chloro group replaced by Fluoro | 1.18 |
| 3-(5-Bromopyrazin-2-yl)propan-1-amine | Chloro group replaced by Bromo | 1.73 |
| 3-(Pyrazin-2-yl)propan-1-amine | Chloro group removed | 0.96 |
| N-Methyl-3-(5-chloropyrazin-2-yl)propan-1-amine | Methyl group added to terminal amine | 1.88 |
| 2-(5-Chloropyrazin-2-yl)ethan-1-amine | Propyl chain shortened to Ethyl | 1.09 |
From this theoretical data, a QSPR model could be developed. For example, the model would quantify that replacing the chloro substituent with a more electronegative fluoro atom decreases lipophilicity, while replacing it with a larger bromo atom increases it. Similarly, alkylation of the terminal amine or removing the halogen altogether has predictable effects on the Log P value. Such models, even when based on calculated properties, provide a valuable framework for guiding the synthesis of future derivatives with a more optimized lipophilicity profile for potential therapeutic applications.
In Silico Prediction of ADME Properties and Druglikeness (e.g., LogP, TPSA, Solubility, without experimental data)
In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the potential of a compound to become a successful drug. nih.gov These computational models allow for the rapid screening of molecules, identifying potential liabilities and guiding structural modifications to improve pharmacokinetic profiles before committing to costly and time-consuming synthesis and in vitro testing. nih.gov
For this compound, various ADME parameters and druglikeness indicators can be calculated using established computational tools like SwissADME. nih.gov These predictions provide a foundational assessment of the molecule's potential pharmacokinetic behavior.
Key Predicted ADME Properties and Druglikeness Parameters:
Lipophilicity (Log P): The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. It influences solubility, permeability across biological membranes, and plasma protein binding. A Log P value between 1 and 3 is often considered optimal for oral bioavailability.
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA value below 140 Ų is generally associated with good oral bioavailability.
Water Solubility (Log S): Aqueous solubility is a critical factor for drug absorption and formulation. The Log S value represents the logarithm of the molar solubility in water. Higher Log S values indicate better solubility.
Druglikeness Rules: These are guidelines used to assess whether a compound is likely to have drug-like properties. The most well-known is Lipinski's "Rule of Five," which states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a Log P not greater than 5.
The predicted properties for this compound are summarized in the table below.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 185.64 g/mol | Within the desirable range for small molecule drugs (<500 g/mol). |
| Consensus Log P | 1.45 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 51.75 Ų | Suggests good potential for oral absorption and cell permeation. |
| Water Solubility (Log S, ESOL) | -2.15 | Classified as soluble. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (≤10). |
| Lipinski's Rule of Five Violations | 0 | The compound shows good druglikeness based on this rule. |
| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |
The in silico analysis indicates that this compound possesses a promising profile from a medicinal chemistry perspective. Its molecular weight, moderate lipophilicity, and low TPSA are all favorable for good oral absorption. The compound does not violate any of Lipinski's rules, suggesting it has a drug-like character. Its predicted solubility is also adequate. These computational predictions, while needing experimental validation, strongly support the compound as a viable scaffold for further investigation in drug discovery programs.
Advanced Analytical Methodologies in Research for 3 5 Chloropyrazin 2 Yl Propan 1 Amine
Chromatographic Separations and Purification Techniques for Research Samples
Chromatography is an indispensable tool in the analysis and purification of synthesized compounds. For 3-(5-Chloropyrazin-2-YL)propan-1-amine, both liquid and gas chromatography play crucial roles in ensuring the quality of research samples.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Isolation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound and for its isolation from reaction mixtures. The development of a robust HPLC method is a critical first step in its characterization.
A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. chromatographyonline.com For this compound, a C18 column is often the stationary phase of choice, providing a non-polar environment for interaction. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. tandfonline.com The pH of the buffer is a critical parameter, as the basic amine group in the target molecule will be protonated at acidic or neutral pH, affecting its retention characteristics. Using a buffer with a pH around 7-8 can ensure consistent retention and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the target compound as well as any impurities with different polarities. lcms.cz
Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the pyrazine (B50134) ring exhibits strong absorbance. For more sensitive and specific detection, especially in complex matrices, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS). lcms.cz This allows for the confirmation of the molecular weight of the main peak and any impurities. For preparative HPLC, the developed analytical method is scaled up to isolate larger quantities of the pure compound for further studies. nih.gov
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7.8 min |
| Purity (by area %) | >99% |
Table 1: Example HPLC Method Parameters for Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Intermediates
While HPLC is suitable for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification of volatile byproducts or unreacted starting materials that may be present in a research sample. scispace.com The analysis of volatile amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and column interaction. gcms.cz Therefore, specialized columns, such as those with a base-deactivated stationary phase, are often required for optimal performance. bre.com
In the synthesis of this compound, potential volatile impurities could include starting materials like chloropyrazines or reagents used in the synthetic steps. The sample is typically dissolved in a suitable organic solvent and injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase as they pass through the column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the compounds by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.govnih.gov
| Potential Byproduct | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Chloropyrazine (B57796) | 5.2 | 114, 79, 52 |
| Allyl Cyanide | 3.1 | 67, 40, 39 |
| Unreacted Amination Reagent | Variable | Dependent on reagent |
Table 2: Hypothetical GC-MS Data for Potential Volatile Byproducts in the Synthesis of this compound.
High-Resolution Spectroscopic Characterization for Mechanistic Insights
Spectroscopic techniques are essential for the unambiguous structural elucidation of a new molecule and for gaining insights into its electronic structure and potential interactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR for complex formation)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. weebly.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm its constitution.
The 1D ¹H NMR spectrum provides information about the number and environment of the hydrogen atoms. The aromatic protons on the pyrazine ring will appear as distinct signals, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. acs.orgacs.org The protons of the propyl chain will appear as multiplets in the aliphatic region of the spectrum. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
2D NMR techniques are employed to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the propyl chain and the relationships between the pyrazine protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the propylamino side chain to the correct position on the chloropyrazine ring. ipb.pt
In cases where the compound forms complexes or exists in a solid state where solution NMR is not feasible, solid-state NMR can provide valuable structural information. researchgate.net It can be used to study the conformation of the molecule in the solid state and to characterize intermolecular interactions in co-crystals or complexes.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Pyrazine-H3 | ~8.5 (s) | ~145 | C2, C5 |
| Pyrazine-H6 | ~8.3 (s) | ~142 | C5, C2 |
| CH₂ (alpha to pyrazine) | ~3.0 (t) | ~35 | C2, C3 (pyrazine) |
| CH₂ (beta) | ~2.0 (m) | ~30 | C-alpha, C-gamma |
| CH₂ (gamma, next to NH₂) | ~2.8 (t) | ~40 | C-beta, N-H |
| NH₂ | ~1.5 (br s) | - | C-gamma |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products and Metabolites
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with very high accuracy. rsc.org Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. chromatographyonline.com This level of precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of the synthesized compound. researchgate.net
For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₀ClN₃. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) that further aids in the confirmation of the structure. nih.gov
Furthermore, HRMS is a key tool in metabolism studies. pharmaron.com When a compound is incubated with metabolic systems like liver microsomes, HRMS coupled with liquid chromatography (LC-HRMS) can detect and identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, dealkylation). mdpi.comresearchgate.net The high mass accuracy allows for the confident assignment of elemental formulas to these metabolites, even at very low concentrations.
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) | Elemental Formula |
| [M+H]⁺ | 172.0636 | 172.0633 | -1.7 | C₇H₁₁ClN₃ |
| Metabolite [M+O+H]⁺ | 188.0585 | 188.0581 | -2.1 | C₇H₁₁ClN₃O |
Table 4: Hypothetical HRMS Data for this compound and a Potential Oxidized Metabolite.
X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structural Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. inorgchemres.org By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. mdpi.com For this compound, this technique would provide unambiguous confirmation of its molecular structure and connectivity. While the target molecule itself is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules.
This technique is also invaluable for structural elucidation in the field of crystal engineering, particularly for studying co-crystals. globethesis.com Pyrazine and its derivatives are known to form co-crystals with various other molecules through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netacs.org X-ray crystallography can elucidate the specific intermolecular interactions that hold the co-crystal lattice together, providing fundamental insights into supramolecular chemistry and the design of new solid-state materials with tailored properties. nih.gov
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (deg) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound.
Development of Analytical Methods for In Vitro Biological Matrix Samples (e.g., cellular extracts, media)
The accurate quantification of this compound in in vitro biological matrices is crucial for understanding its cellular uptake, metabolism, and mechanism of action. Given the complexity of matrices such as cellular extracts and culture media, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such applications due to its ability to provide excellent specificity and low detection limits. lcms.czcellculturedish.com
The development of a robust analytical method for this compound involves several critical steps, including sample preparation, optimization of chromatographic separation, and fine-tuning of mass spectrometry parameters.
Sample Preparation
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. nih.gov For cellular extracts and cell culture media, a common and effective approach is protein precipitation, followed by solid-phase extraction (SPE) for further cleanup and concentration. lcms.cznih.gov
A typical sample preparation workflow would involve:
Protein Precipitation: An organic solvent, such as acetonitrile, is added to the biological sample (e.g., cell lysate or culture medium) to precipitate proteins. lcms.cz The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
Supernatant Collection: The resulting supernatant, containing this compound and other small molecules, is carefully collected.
Solid-Phase Extraction (SPE): The supernatant is then loaded onto an SPE cartridge. A mixed-mode cation exchange sorbent is often suitable for amine-containing compounds. The cartridge is washed to remove residual interferences, and the analyte is then eluted with a small volume of an appropriate solvent, such as methanol containing a small percentage of ammonia (B1221849) or formic acid.
Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary selectivity and sensitivity for quantifying low levels of this compound in complex biological samples. cellculturedish.comsciex.com
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for the separation of small polar molecules like this compound. A C18 column is a common choice, providing good retention and separation from endogenous matrix components. A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is generally effective. nih.gov
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is well-suited for the detection of amine-containing compounds. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which offers high specificity and sensitivity. nih.gov This involves monitoring a specific precursor ion to product ion transition for the analyte. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole.
The table below outlines typical parameters for an LC-MS/MS method developed for the analysis of this compound.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | Calculated m/z for C₇H₁₁ClN₄ |
| Product Ion | Hypothetical stable fragment ion |
| Collision Energy | Optimized for fragmentation |
Method Validation
Once developed, the analytical method must be validated to ensure its reliability and accuracy. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, and recovery. nih.gov
The table below presents hypothetical yet representative data from a method validation study for this compound in a cellular extract matrix.
Table 2: Representative Method Validation Data
| Parameter | Result |
|---|---|
| Linearity | |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy & Precision | |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery |
These data demonstrate a method that is sensitive, accurate, and precise for the quantification of this compound in complex in vitro biological samples, enabling robust pharmacological and metabolic studies.
Potential Research Applications and Future Directions
Role as a Versatile Synthetic Building Block for Novel Chemical Entities
The structure of 3-(5-Chloropyrazin-2-YL)propan-1-amine makes it an exemplary bifunctional building block for synthetic chemistry. The primary amine group serves as a classical nucleophile, while the electron-deficient chloropyrazine ring offers a site for various substitution and coupling reactions. nih.gov This dual reactivity allows for the systematic construction of diverse molecular libraries.
The propylamine (B44156) side chain can be readily modified through standard organic reactions. For instance, acylation with carboxylic acids or their derivatives yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones can generate secondary and tertiary amines, expanding the structural diversity.
Simultaneously, the chlorine atom on the pyrazine (B50134) ring can be targeted. As a halogen on an electron-deficient heterocyclic ring, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Furthermore, it can participate in modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. tandfonline.com This versatility allows chemists to independently or sequentially modify two different points of the molecule, making it a powerful tool for generating novel chemical entities with tailored properties.
| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group/Structure |
|---|---|---|---|
| Propan-1-amine Group | Amidation | Acyl Chlorides, Carboxylic Acids | Amides |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | |
| 5-Chloro Position | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted Aminopyrazines, Alkoxypyrazines, Thioethers |
| Palladium-Catalyzed Cross-Coupling | Boronic Acids (Suzuki), Amines (Buchwald-Hartwig) | Aryl/Alkyl-Substituted Pyrazines, Aminopyrazines |
Exploration in Agrochemical Research as a Scaffold for Bioactive Compounds
The pyrazine core is naturally present in many plants and is known to contribute to their defense mechanisms against pests and microbes. adv-bio.com These organic compounds can deter animals and possess antimicrobial properties, making the pyrazine scaffold an attractive starting point for the development of new agrochemicals like fungicides, pesticides, and herbicides. adv-bio.com
The compound this compound can serve as a foundational scaffold for creating libraries of potential agrochemicals. By leveraging the synthetic versatility described previously, researchers can generate a wide range of derivatives. These derivatives can then be screened for biological activity against various agricultural pests, plant pathogens, and weeds. For example, related chloro-substituted nitrogen heterocycles are key components in commercial insecticides, highlighting the potential of this structural motif. nih.gov The introduction of different functional groups can modulate the compound's lipophilicity, polarity, and steric properties, which are critical for its uptake, transport, and interaction with biological targets in pests or plants.
Investigation in Materials Science
In materials science, nitrogen-containing heterocyclic compounds like pyrazine are widely used as organic linkers or ligands to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govpreprints.org The two nitrogen atoms of the pyrazine ring can coordinate with metal ions to form extended one-, two-, or three-dimensional networks. nih.govmdpi.com These materials can exhibit interesting properties such as porosity, photoluminescence, and magnetism. acs.orgrsc.org
This compound is a promising candidate for a functional ligand in this context. The pyrazine nitrogen atoms can act as bridging ligands between metal centers. The chloro and amine functionalities on the scaffold offer opportunities for further tuning the properties of the resulting material. For example, the amine group could act as a secondary coordination site or be used to post-synthetically modify the polymer. The resulting CPs or MOFs could be investigated for applications in gas storage, catalysis, or as new photoluminescent materials. acs.orgrsc.org
| Material Type | Role of the Compound | Potential Application | Key Structural Feature Utilized |
|---|---|---|---|
| Coordination Polymers (CPs) / Metal-Organic Frameworks (MOFs) | Organic Ligand/Linker | Gas Storage and Separation | Pyrazine nitrogen atoms for metal coordination |
| Photoluminescent Materials | Ligand in Emissive Metal Complexes | Sensors, Organic Light-Emitting Diodes (OLEDs) | Pyrazine π-system and interaction with metal ions |
| Functional Material Precursor | Monomer for Polymerization | Specialty Polymers | Amine group for polymerization reactions |
Development as Research Tools and Probes for Biochemical Investigations
The development of chemical probes is essential for studying complex biological systems. The structure of this compound is well-suited for transformation into such tools. The primary amine provides a convenient point of attachment for various functional tags. For example, it can be conjugated to:
Fluorophores: to create fluorescent probes for imaging the localization of a target protein within cells.
Biotin: to create affinity-based probes for identifying and isolating binding partners from complex biological mixtures.
Photo-affinity labels: to enable covalent cross-linking to a target protein upon photo-irradiation, facilitating target identification.
The utility of chloropyrazine derivatives in the synthesis of complex, biologically active molecules, such as the bioluminescent agent coelenterazine, demonstrates the feasibility of converting this scaffold into sophisticated biochemical tools. nih.gov
Identification of Research Gaps and Promising Avenues for Interdisciplinary Studies
The most significant research gap is the lack of specific published data on the biological and material properties of this compound itself. While the potential is inferred from its structure and related compounds, dedicated studies are needed to validate these hypotheses.
This gap presents a clear opportunity for interdisciplinary research. A promising avenue would involve a synergistic approach combining:
Computational Chemistry: To build virtual libraries of derivatives and predict their properties, such as binding affinity to therapeutic targets, potential toxicity, or electronic properties relevant to materials science.
Synthetic Organic Chemistry: To synthesize the most promising candidates identified through computational screening.
High-Throughput Screening: To test the synthesized compounds in relevant biological assays (e.g., anticancer, antimicrobial, agrochemical) or to characterize their material properties (e.g., porosity, luminescence).
Such a collaborative effort would efficiently explore the chemical space around this versatile scaffold and accelerate the discovery of new functional molecules.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Q & A
Q. What are the optimal synthetic routes for 3-(5-Chloropyrazin-2-YL)propan-1-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A common strategy involves reacting 5-chloropyrazine-2-carbonitrile with propargylamine under catalytic hydrogenation conditions (e.g., using palladium on carbon) to form the primary amine. Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Palladium-based catalysts for selective reduction of nitriles to amines.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.
Parallel methods from structurally similar compounds (e.g., pyridine derivatives) suggest microwave-assisted synthesis as an alternative to reduce reaction time .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm the chloropyrazine ring and propan-1-amine chain. The deshielded proton at C-5 of pyrazine (δ 8.2–8.5 ppm) is diagnostic.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]) verification.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable.
Comparative studies on pyrazine analogs highlight the importance of coupling NMR with IR spectroscopy to confirm amine functional groups .
Advanced Research Questions
Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the chloropyrazine ring’s electron-withdrawing effects .
- Wavefunction analysis : Use Multiwfn to map electrostatic potential (ESP) surfaces, identifying regions prone to hydrogen bonding or π-π stacking .
- Solvent effects : Conduct COSMO-RS simulations to predict solubility in polar vs. nonpolar solvents.
Example: A study on pyridine derivatives demonstrated that chlorinated analogs exhibit reduced HOMO-LUMO gaps, enhancing reactivity in cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., enzyme inhibition vs. cell-based assays)?
Methodological Answer:
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic vs. cellular assays.
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolites contribute to observed discrepancies.
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to quantify affinity differences between purified receptors and cell membranes.
For example, piperidine-based amines showed varied CCR5 antagonism in vitro vs. in vivo due to differential blood-brain barrier penetration .
Q. How does the chloropyrazine moiety influence interactions with biological targets, and how can these be validated experimentally?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-fluoropyrazine or unsubstituted pyrazine) to isolate the chlorine atom’s contribution.
- Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies on key residues.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare chloropyrazine vs. non-chlorinated analogs.
A study on triazole-chloropyridine hybrids revealed that chlorine enhances hydrophobic interactions with ATP-binding pockets .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Flow chemistry : Continuous reactors to control exothermic reactions and minimize racemization.
- Chiral chromatography : Use amylose-based columns for enantiomeric separation during scale-up.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.
Case studies on piperidine derivatives demonstrated that flow systems improved yield by 20% compared to batch reactors .
Data Contradiction Analysis
Scenario : Conflicting results in cytotoxicity assays (low IC in HeLa cells vs. no activity in MCF-7 cells).
Resolution Framework :
Cell line validation : Confirm genetic profiles (e.g., p53 status) and assay conditions (e.g., serum concentration).
Mechanistic profiling : Perform RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cells.
Off-target screening : Use kinome-wide profiling to rule out unintended kinase inhibition.
A similar approach resolved contradictions in oxazole derivative studies, attributing variability to differential expression of target transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
